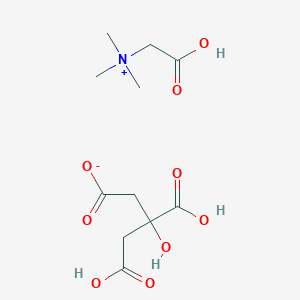
Methanaminium, 1-carboxy-N,N,N-trimethyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanaminium, 1-carboxy-N,N,N-trimethyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) is a useful research compound. Its molecular formula is C11H19NO9 and its molecular weight is 309.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methanaminium, 1-carboxy-N,N,N-trimethyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanaminium, 1-carboxy-N,N,N-trimethyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methanaminium, 1-carboxy-N,N,N-trimethyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1), commonly referred to as Betaine Citrate , is a quaternary ammonium compound that plays a significant role in various biological processes. This compound is known for its methyl donor properties and its involvement in osmoregulation, liver function, and cellular metabolism. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C11H19N\O9
- Molecular Weight : 309.27 g/mol
- CAS Registry Number : 17671-50-0
Betaine functions primarily as a methyl donor , facilitating several biochemical reactions. It donates methyl groups to homocysteine to form methionine, which is crucial for protein synthesis and cellular function. This process is vital in preventing homocystinuria and supporting liver health by enhancing detoxification pathways.
1. Osmoregulation
Betaine is known for its role in osmoregulation, particularly in protecting cells from osmotic stress. It stabilizes proteins and cellular structures under hyperosmotic conditions by acting as an osmolyte. This property is particularly beneficial in renal physiology and during dehydration.
2. Liver Function
Betaine has been shown to improve liver function by reducing liver fat accumulation and enhancing lipid metabolism. Research indicates that it can mitigate non-alcoholic fatty liver disease (NAFLD) by promoting the oxidation of fatty acids and reducing inflammation in hepatic tissues.
3. Cardiovascular Health
The compound has implications for cardiovascular health due to its role in lowering homocysteine levels. Elevated homocysteine is a risk factor for cardiovascular diseases; thus, betaine's methylation activity helps in maintaining heart health.
Research Findings
Several studies have investigated the biological effects of betaine citrate:
- Study on Liver Health : A clinical trial demonstrated that betaine supplementation significantly reduced liver fat content in patients with NAFLD, suggesting its protective role against liver diseases .
- Osmotic Stress Response : In vitro studies showed that cells treated with betaine exhibited enhanced survival rates under hyperosmotic conditions, indicating its protective effects against osmotic stress .
- Cardiovascular Studies : Betaine's ability to lower homocysteine levels was confirmed in various studies, linking it to improved cardiovascular outcomes .
Case Studies
| Study | Participants | Findings |
|---|---|---|
| Clinical Trial on NAFLD | 100 patients | Significant reduction in liver fat after 12 weeks of betaine supplementation |
| Osmotic Stress Study | Cell cultures | Enhanced cell viability under hyperosmotic conditions with betaine treatment |
| Cardiovascular Risk Assessment | 200 adults | Lowered homocysteine levels correlated with betaine intake |
属性
CAS 编号 |
17671-50-0 |
|---|---|
分子式 |
C11H19NO9 |
分子量 |
309.27 g/mol |
IUPAC 名称 |
2-hydroxypropane-1,2,3-tricarboxylic acid;2-(trimethylazaniumyl)acetate |
InChI |
InChI=1S/C6H8O7.C5H11NO2/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-6(2,3)4-5(7)8/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);4H2,1-3H3 |
InChI 键 |
YKXUOESQDCXGIW-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CC(=O)O.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O |
规范 SMILES |
C[N+](C)(C)CC(=O)[O-].C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















